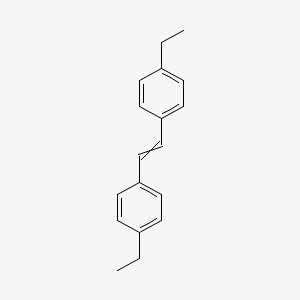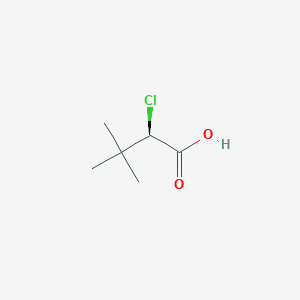
(2R)-2-Chloro-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Chloro-3,3-dimethylbutanoic acid is an organic compound with a chiral center, making it an enantiomer This compound is of interest in various fields of chemistry due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Chloro-3,3-dimethylbutanoic acid typically involves the chlorination of 3,3-dimethylbutanoic acid. One common method is the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Chloro-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Reduction Reactions: The compound can be reduced to (2R)-3,3-dimethylbutanoic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can convert the compound into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: (2R)-2-Hydroxy-3,3-dimethylbutanoic acid, (2R)-2-Amino-3,3-dimethylbutanoic acid.
Reduction: (2R)-3,3-Dimethylbutanoic acid.
Oxidation: Corresponding ketones or aldehydes.
Scientific Research Applications
(2R)-2-Chloro-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Chloro-3,3-dimethylbutanoic acid involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The chiral center allows for enantioselective reactions, which are crucial in the synthesis of chiral drugs. The compound can also act as an inhibitor of certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Chloro-3,3-dimethylbutanoic acid: The enantiomer of (2R)-2-Chloro-3,3-dimethylbutanoic acid, with similar chemical properties but different biological activities.
3,3-Dimethylbutanoic acid: The non-chlorinated parent compound, which lacks the reactivity associated with the chlorine atom.
2-Chlorobutanoic acid: A structurally similar compound with a different alkyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral center and the presence of a chlorine atom, which imparts distinct reactivity and potential for enantioselective synthesis. Its applications in the synthesis of chiral drugs and specialty chemicals highlight its importance in both research and industry.
Properties
CAS No. |
26547-86-4 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
(2R)-2-chloro-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
MRMBZUFUXAUVPR-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)Cl |
Canonical SMILES |
CC(C)(C)C(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


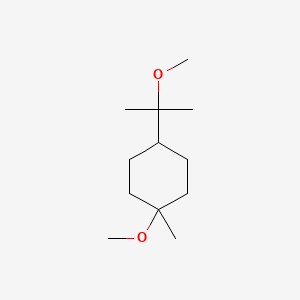
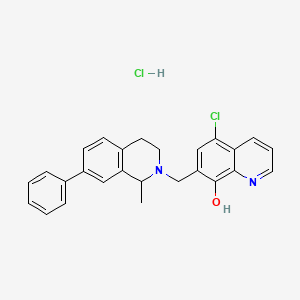
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
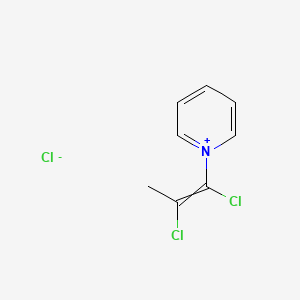
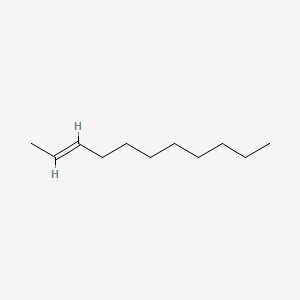
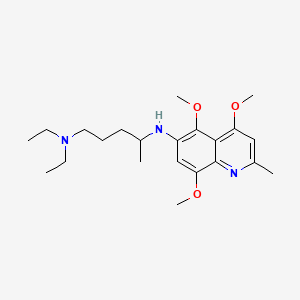
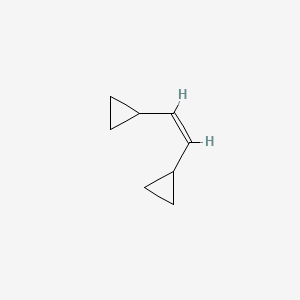
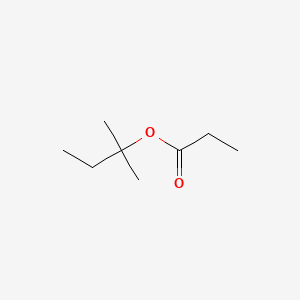
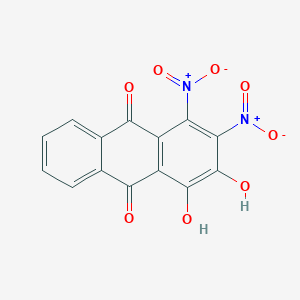
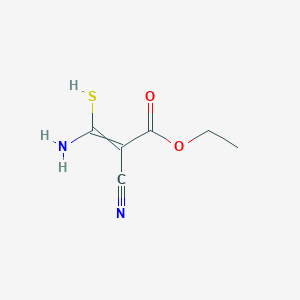
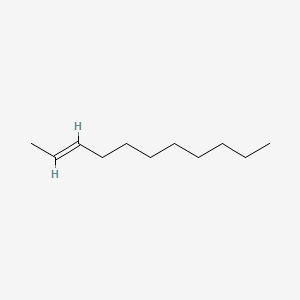
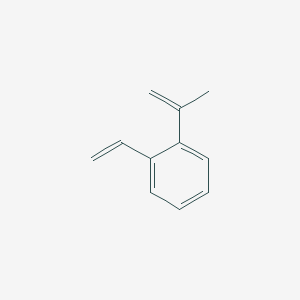
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
